molecular formula C16H21Cl2N3S B12737122 Piperazine, 1-(4-chlorophenyl)-4-(2-(4-methyl-5-thiazolyl)ethyl)-, monohydrochloride CAS No. 89663-25-2

Piperazine, 1-(4-chlorophenyl)-4-(2-(4-methyl-5-thiazolyl)ethyl)-, monohydrochloride

Cat. No.: B12737122
CAS No.: 89663-25-2
M. Wt: 358.3 g/mol
InChI Key: RZAFZOFGKMOEFA-UHFFFAOYSA-N
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Description

Piperazine, 1-(4-chlorophenyl)-4-(2-(4-methyl-5-thiazolyl)ethyl)-, monohydrochloride is a synthetic compound that belongs to the piperazine class of chemicals. These compounds are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperazine derivatives typically involves the reaction of piperazine with various substituted phenyl and thiazole compounds. The specific synthetic route for this compound would involve the following steps:

    Formation of the piperazine core: This can be achieved by reacting ethylenediamine with diethylene glycol or other suitable reagents.

    Substitution with 4-chlorophenyl group:

    Attachment of the thiazole moiety: The final step involves the reaction of the intermediate with 4-methyl-5-thiazolyl ethyl chloride under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimization for yield and purity. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Piperazine derivatives can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of N-oxides or other oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the piperazine ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups onto the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while substitution reactions could introduce various alkyl, acyl, or sulfonyl groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as antimicrobial, antiviral, or anticancer properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific molecular targets. For example, it might interact with enzymes, receptors, or other proteins to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Piperazine, 1-(4-chlorophenyl)-4-(2-(4-methyl-5-thiazolyl)ethyl)-: A closely related compound with similar structural features.

    Piperazine, 1-(4-chlorophenyl)-4-(2-(4-methyl-5-thiazolyl)ethyl)-, dihydrochloride: Another derivative with different salt forms.

Uniqueness

The uniqueness of Piperazine, 1-(4-chlorophenyl)-4-(2-(4-methyl-5-thiazolyl)ethyl)-, monohydrochloride lies in its specific combination of functional groups, which can confer unique pharmacological properties compared to other piperazine derivatives.

Properties

CAS No.

89663-25-2

Molecular Formula

C16H21Cl2N3S

Molecular Weight

358.3 g/mol

IUPAC Name

5-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-4-methyl-1,3-thiazole;hydrochloride

InChI

InChI=1S/C16H20ClN3S.ClH/c1-13-16(21-12-18-13)6-7-19-8-10-20(11-9-19)15-4-2-14(17)3-5-15;/h2-5,12H,6-11H2,1H3;1H

InChI Key

RZAFZOFGKMOEFA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=N1)CCN2CCN(CC2)C3=CC=C(C=C3)Cl.Cl

Origin of Product

United States

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